molecular formula C8H9NOS B1430225 1,2-Dimethyl-4-(sulfinylamino)benzene CAS No. 60669-07-0

1,2-Dimethyl-4-(sulfinylamino)benzene

Cat. No.: B1430225
CAS No.: 60669-07-0
M. Wt: 167.23 g/mol
InChI Key: IPTCRAWAZUAMCN-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-(sulfinylamino)benzene is an organic compound with the molecular formula C₈H₉NOS It is a derivative of benzene, where two methyl groups are attached to the first and second carbon atoms, and a sulfinylamino group is attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(sulfinylamino)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-dimethylbenzene (o-xylene) and a suitable sulfinylamine precursor.

    Reaction Conditions: The sulfinylamine group is introduced through a sulfinylation reaction, which involves the reaction of o-xylene with a sulfinylamine reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfinylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used in the presence of catalysts like aluminum chloride or sulfuric acid.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Dimethyl-4-(sulfinylamino)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-(sulfinylamino)benzene involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylbenzene (o-xylene): Lacks the sulfinylamino group, making it less reactive in certain chemical reactions.

    4-(Sulfinylamino)benzene: Lacks the methyl groups, affecting its chemical properties and reactivity.

    1,2-Dimethyl-4-(sulfonylamino)benzene: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical behavior.

Uniqueness

1,2-Dimethyl-4-(sulfinylamino)benzene is unique due to the presence of both methyl and sulfinylamino groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

1,2-dimethyl-4-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-4-8(9-11-10)5-7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTCRAWAZUAMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=S=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00821737
Record name 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00821737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60669-07-0
Record name 1,2-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00821737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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